molecular formula C6H5BrN4 B566808 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine CAS No. 1260850-70-1

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine

Cat. No.: B566808
CAS No.: 1260850-70-1
M. Wt: 213.038
InChI Key: PBRMNGMQOGOTHS-UHFFFAOYSA-N
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Description

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is a chemical compound with the molecular formula C6H5BrN4 and a molecular weight of 213.04 g/mol It is a derivative of imidazo[1,2-b]pyridazine, a heterocyclic compound that contains both nitrogen and bromine atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine can be synthesized through a chemodivergent synthesis approach. One method involves the reaction of α-bromoketones with 2-aminopyridines under different reaction conditions . The reaction typically takes place in ethyl acetate via a one-pot tandem cyclization/bromination process, where tert-Butyl hydroperoxide (TBHP) is used as an oxidizing agent . The cyclization to form imidazopyridines is promoted by further bromination, and no base is needed for this reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process would likely involve optimization of reaction parameters to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Chemical Reactions Analysis

Types of Reactions

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization Reactions: The compound can participate in cyclization reactions to form different heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-b]pyridazines, while cyclization reactions can produce different heterocyclic compounds.

Scientific Research Applications

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-b]pyridazin-6-ylamine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atom in the compound can also participate in various chemical reactions, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromoimidazo[1,2-b]pyridazin-6-ylamine is unique due to its specific substitution pattern and the presence of both nitrogen and bromine atoms in its structure

Properties

IUPAC Name

3-bromoimidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-4-3-9-6-2-1-5(8)10-11(4)6/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRMNGMQOGOTHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2N=C1N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70718266
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260850-70-1
Record name 3-Bromoimidazo[1,2-b]pyridazin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70718266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromoimidazo[1,2-b]pyridazin-6-amine
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